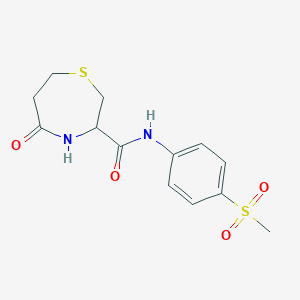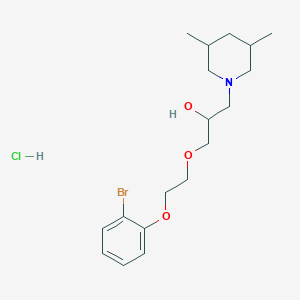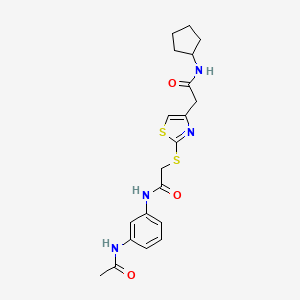![molecular formula C22H26N4O B2584305 4-((1H-吡咯并[2,3-b]吡啶-1-基)甲基)-N-苯乙基哌啶-1-甲酰胺 CAS No. 1421514-03-5](/img/structure/B2584305.png)
4-((1H-吡咯并[2,3-b]吡啶-1-基)甲基)-N-苯乙基哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide, also known as PVT1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in the treatment of several diseases.
科学研究应用
药代动力学研究
与“4-((1H-吡咯并[2,3-b]吡啶-1-基)甲基)-N-苯乙基哌啶-1-甲酰胺”类似的化合物经常进行药代动力学研究,以了解其吸收、分布、代谢和排泄(ADME)特性。例如,对特定抑制剂(如 BMS-690514,一种口服选择性人表皮生长因子受体和血管内皮生长因子受体的抑制剂)的代谢和分布的研究,旨在了解其在人体内的吸收、代谢和排泄 (Christopher 等,2010)。
毒理学和安全性评估
对于旨在用于治疗用途的化合物,毒理学评估至关重要。研究通常会探讨化合物及其代谢物在体外和体内模型中的潜在毒性作用。例如,对吡咯烷酮型合成药物(如 4'-甲基-α-吡咯烷基己酮(MPHP))的毒性研究揭示了其安全性概况和相关风险 (Sauer 等,2011)。
药物代谢和代谢物鉴定
了解药理活性化合物的代谢途径对于药物开发至关重要。这包括识别主要和次要代谢物,这些代谢物可以提供药物疗效、毒性和潜在药物-药物相互作用的见解。诸如对 DACA(一种实验性抗肿瘤剂)的代谢的研究展示了在临床试验中识别代谢途径和药物及其代谢物的排泄特征的重要性 (Schofield 等,1999)。
环境和职业暴露评估
对特定化合物及其潜在健康影响的环境和职业暴露的研究是另一个关注领域。例如,对南澳大利亚学龄前儿童接触有机磷和拟除虫菊酯农药的研究评估了环境中接触神经毒性杀虫剂的程度,突出了制定公共卫生政策以安全地监管和使用这些化学品的需求 (Babina 等,2012)。
作用机制
Target of Action
The primary targets of the compound 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide interacts with its targets, the FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway.
Biochemical Pathways
The compound 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of 4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide include the inhibition of cell proliferation and induction of apoptosis. In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
属性
IUPAC Name |
N-(2-phenylethyl)-4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(24-13-8-18-5-2-1-3-6-18)25-14-9-19(10-15-25)17-26-16-11-20-7-4-12-23-21(20)26/h1-7,11-12,16,19H,8-10,13-15,17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWPEHMKAJVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)




